1-(3-Bromo-2-nitrophenyl)ethanone

Description

Contextualization within Halogenated Nitroaryl Ketone Chemistry

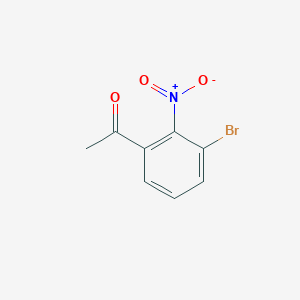

1-(3-Bromo-2-nitrophenyl)ethanone belongs to the class of halogenated nitroaryl ketones. Its structure is characterized by a phenyl ring substituted with a bromine atom at the 3-position, a nitro group at the 2-position, and an acetyl group. The presence of both a halogen (bromo) and a nitro group on the aromatic ring, in conjunction with the ketone functionality, makes it a highly reactive and versatile compound in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent functional groups.

Halogenated nitroaryl ketones, in general, are recognized as important intermediates. mdpi.com Their reactivity is often exploited in nucleophilic substitution and cross-coupling reactions, providing pathways to a wide array of more complex molecular architectures.

Research Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its utility as a versatile building block. nih.gov α-Haloketones, a category to which this compound can be related, are known for their high reactivity and are considered valuable synthons for creating a variety of carbo- and heterocyclic compounds. nih.gov These resulting compounds are often investigated for potential applications in medicinal chemistry and materials science.

The strategic placement of the bromo, nitro, and acetyl groups on the phenyl ring allows for a range of chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the ketone can undergo various condensation and addition reactions. This multi-functionality enables the synthesis of diverse and complex molecular scaffolds from a single, well-defined starting material.

Overview of Advanced Chemical Research Domains

Research involving this compound and related compounds spans several advanced domains of chemistry. A primary area of application is in the synthesis of novel heterocyclic compounds. researchgate.net For example, the reaction of α,β-unsaturated ketones with reagents like hydroxylamine, hydrazine (B178648) hydrate, urea, and thiourea (B124793) can lead to the formation of isoxazoles, pyrazolines, and pyrimidine (B1678525) derivatives. researchgate.net

Furthermore, compounds with similar structural motifs are used as intermediates in the synthesis of biologically active molecules. nih.gov For instance, related acetyl bromothiophenes are used to construct bioactive heterocycles. nih.gov The development of new synthetic methodologies, such as metal-free halogen(I) catalysis for the oxidation of aryl(heteroaryl)methanes to ketones, also highlights the ongoing interest in the reactivity of such functionalized aromatic compounds. nih.gov

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHPCROLUAESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Bromo 2 Nitrophenyl Ethanone

Established Synthetic Routes to 1-(3-Bromo-2-nitrophenyl)ethanone

The generation of specifically substituted aromatic compounds like this compound requires careful consideration of directing group effects and reaction pathways.

The proposed synthesis of this compound via the direct bromination of 1-(3-nitrophenyl)ethanone presents significant chemical challenges based on established principles of electrophilic aromatic substitution. The substituents on the aromatic ring, a nitro group (-NO₂) and an acetyl group (-COCH₃), both act as deactivating, meta-directing groups. This electronic configuration directs incoming electrophiles to positions meta to both groups (primarily position 5) rather than the position 2, which is ortho to both.

While direct aromatic bromination at the 2-position is not the expected outcome, related reactions on the starting material have been documented. Specifically, the bromination of 1-(3-nitrophenyl)ethanone can occur at the alpha-carbon of the acetyl group to yield 2-bromo-1-(3-nitrophenyl)ethanone. nih.govrsc.org This reaction, however, produces a different isomer than the target compound of this article.

The mechanism of electrophilic aromatic substitution, such as bromination, is a well-understood two-step process. wku.edu The first step involves the attack of the aromatic ring's π-electrons on an electrophile (like Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland adduct. wku.edu The second step is the deprotonation of this intermediate by a weak base to restore the ring's aromaticity. wku.edu The regioselectivity of this substitution is governed by the electronic properties of the substituents already on the ring. nih.gov For 1-(3-nitrophenyl)ethanone, both the acetyl and nitro groups are electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming substituents to the meta positions (primarily position 5). Attack at the ortho or para positions is electronically disfavored.

In contrast, the mechanism for the alpha-bromination of a ketone proceeds through an enol or enolate intermediate. nih.gov In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking molecular bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromoketon. nih.gov

Optimization of bromination reactions requires careful selection of reagents and conditions to achieve high regioselectivity and yield. wku.edu Factors such as the brominating agent, solvent, temperature, and presence of a catalyst are crucial. nih.govyoutube.comcambridgescholars.com For electrophilic aromatic bromination, common reagents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), often in an appropriate solvent like acetonitrile. nih.govyoutube.com Lowering the reaction temperature can sometimes enhance positional selectivity. nih.gov

For the specific alpha-bromination of 1-(3-nitrophenyl)ethanone to 2-bromo-1-(3-nitrophenyl)ethanone, a defined set of reaction parameters has been reported. nih.gov

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(3-nitrophenyl)ethanone | Bromine (Br₂) | Chloroform (B151607) | 0-5°C then Room Temp. | 2 hours | Not specified | nih.gov |

Given the challenges of the direct bromination route, alternative multi-step strategies are more viable for the synthesis of this compound and its isomers. libretexts.orglibretexts.org

A more plausible synthetic route to this compound involves the nitration of 1-(3-bromophenyl)ethanone. nist.govpharmaffiliates.comnih.gov In this precursor, the bromo substituent is an ortho-, para-director, while the acetyl group is a meta-director. The combined influence of these groups would direct the incoming nitro group to position 2 (ortho to bromine, meta to acetyl) and position 6 (ortho to bromine, meta to acetyl), making this a feasible, albeit potentially low-yield, pathway that may require separation of isomers.

The synthesis of related positional isomers highlights the common strategies used for this class of compounds. For instance, 1-(4-bromo-2-nitrophenyl)ethanone (B1286419) and 1-(2-bromo-5-nitrophenyl)ethanone (B3148593) are documented compounds, implying their synthesis from appropriately substituted precursors. nih.govachemblock.comnih.gov Furthermore, a patent describes the multi-step synthesis of 4-bromo-2-nitrophenyl acetic acid from a substituted toluene (B28343) derivative, showcasing the complexity often required for such substitution patterns. google.com

| Compound Name | Molecular Formula | Positional Isomer Of | Reference |

|---|---|---|---|

| 1-(4-Bromo-2-nitrophenyl)ethanone | C₈H₆BrNO₃ | This compound | achemblock.comnih.gov |

| 1-(2-Bromo-5-nitrophenyl)ethanone | C₈H₆BrNO₃ | This compound | nih.gov |

| 2-Bromo-1-(3-nitrophenyl)ethanone | C₈H₆BrNO₃ | This compound | nih.gov |

Modern organic synthesis increasingly focuses on one-pot reactions to improve efficiency and reduce waste. wipo.int Various one-pot strategies have been developed for the synthesis of α-bromoketones from secondary alcohols, which proceed through an oxidation step followed by bromination of the in-situ generated ketone. rsc.org Reagents such as ammonium (B1175870) bromide and Oxone are utilized in these green protocols. rsc.org Other one-pot methods can produce substituted acetophenones from different starting materials like styrenes. nih.gov While these methods are powerful, they are generally tailored for specific transformations, such as alpha-bromination or synthesis of the core acetophenone (B1666503) structure, rather than achieving complex aromatic substitution patterns in a single step. researchgate.netmdpi.com

Exploration of Alternative Synthetic Strategies for Related Bromonitroacetophenones

Comprehensive Analysis of Reaction Mechanisms Involving this compound

The reactivity of this compound is dictated by its three key components: the acetyl group, the bromo substituent, and the nitro substituent. While the primary focus is on the title compound, understanding the reactivity of closely related functional groups, such as alpha-haloketones, provides a broader context for its potential transformations.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) in Alpha-Haloketones

Although this compound is an aromatic halide, its acetyl group can be halogenated at the alpha-position to form an α-haloketone, such as 2-bromo-1-(3-bromo-2-nitrophenyl)ethanone. This class of compounds exhibits distinct reactivity in nucleophilic substitution reactions.

Alpha-haloketones are exceptionally reactive towards Sₙ2 displacement. libretexts.org The reactivity is enhanced because the electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, increasing the electrophilicity of the α-carbon. nih.gov The Sₙ2 reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon at the same time the halide leaving group departs. masterorganicchemistry.com This pathway is favored due to the stabilization of the transition state through conjugation with the carbonyl group's π-system. youtube.com

Conversely, Sₙ1 reactions are highly unfavorable for α-haloketones. jove.comjove.com The Sₙ1 mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.comsavemyexams.com An α-carbonyl carbocation is significantly destabilized by the adjacent electron-withdrawing carbonyl group, which pulls electron density away from the already positive carbon. jove.comjove.com This destabilization makes the formation of the carbocation intermediate energetically prohibitive, effectively forbidding the Sₙ1 pathway. jove.comjove.com

| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (One step) |

| Reactivity in α-Haloketones | Unfavorable/Forbidden jove.comjove.com | Facile/Enhanced libretexts.orgyoutube.com |

| Reason for Reactivity | Destabilization of the α-carbonyl carbocation intermediate. jove.com | Polarization of C-X bond and stabilization of transition state. nih.govyoutube.com |

| Rate Dependence | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Reactivity Profile of the Alpha-Haloketone Functional Group

The alpha-haloketone functional group is a versatile electrophile, with multiple sites susceptible to nucleophilic attack. nih.gov The primary reaction sites are the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctional nature allows α-haloketones to serve as valuable precursors in the synthesis of various organic molecules, particularly heterocycles like thiazoles and pyrroles. wikipedia.org

The presence of two electron-withdrawing groups (the carbonyl and the halogen) also increases the acidity of the α-hydrogens. wikipedia.org This acidity is exploited in reactions like the Favorskii rearrangement, where a base abstracts an α-proton to initiate a skeletal rearrangement, typically converting an α-halo ketone into a carboxylic acid ester. libretexts.orgwikipedia.org

Key reactions involving the alpha-haloketone group include:

Nucleophilic Substitution (Sₙ2): As discussed, this is a highly favored reaction at the α-carbon. libretexts.org

Favorskii Rearrangement: Base-induced rearrangement to form esters. libretexts.org

Heterocycle Synthesis: Reaction with nucleophiles like thioamides or thioureas to form five-membered rings. wikipedia.org

Reductive Dehalogenation: Removal of the halogen atom. wikipedia.org

Influence of Nitro and Bromo Substituents on Aromatic Reactivity

The chemical behavior of the benzene (B151609) ring in this compound is profoundly shaped by the electronic properties of the bromo and nitro substituents. Both are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution compared to benzene. msu.edulibretexts.org

Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing and deactivating groups. vaia.comfiveable.me It deactivates the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). vaia.comwikipedia.org The positive charge on the nitrogen atom pulls electron density from the ring, and resonance structures show a delocalization of this positive charge onto the ortho and para positions. quora.com This makes the ring highly electron-deficient and significantly less reactive to electrophiles. fiveable.menumberanalytics.com

In this compound, the combined deactivating power of the ortho-positioned nitro and bromo groups, in addition to the meta-directing acetyl group, makes the aromatic ring extremely electron-poor. This high degree of deactivation renders further electrophilic substitution very difficult. However, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can attack the ring and displace a leaving group (like the bromide), a process facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Bromo 2 Nitrophenyl Ethanone

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy of 1-(3-Bromo-2-nitrophenyl)ethanone reveals key vibrational frequencies that are indicative of its constituent functional groups. The spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) stretching, nitro (NO2) group vibrations, and carbon-bromine (C-Br) stretching, in addition to the aromatic ring vibrations.

The presence of the carbonyl group is confirmed by a strong absorption band typically observed in the range of 1680-1700 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. The carbon-bromine bond gives rise to a stretching vibration at lower frequencies, generally in the 500-600 cm⁻¹ range. Aromatic C-H stretching vibrations are also observed around 3000-3100 cm⁻¹. rsc.org

Table 1: FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3075 |

| Carbonyl (C=O) Stretch | ~1704 |

| Asymmetric NO₂ Stretch | ~1532 |

| Symmetric NO₂ Stretch | ~1358 |

| C-Br Stretch | ~500-600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric nitro stretch. nih.gov The ring breathing and stretching vibrations of the phenyl ring are also prominent features in the Raman spectrum. ias.ac.in The carbonyl stretching vibration is also observable, though its intensity can vary. ias.ac.in The utilization of a Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been noted for acquiring Raman spectra of similar compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons on the disubstituted benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and nitro substituents. The methyl protons of the acetyl group (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. ias.ac.inmodgraph.co.uk

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.5 - 8.3 | m |

| -COCH₃ | ~2.6 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum offers insights into the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is characteristically found at a low field, typically in the range of δ 190-200 ppm. oregonstate.edu The carbons of the aromatic ring will appear in the δ 120-150 ppm region. The specific chemical shifts of these aromatic carbons are influenced by the positions of the bromo and nitro substituents. The carbon atom attached to the nitro group is expected to be deshielded, while the carbon bearing the bromo group will also show a downfield shift. The methyl carbon of the acetyl group will resonate at a much higher field, typically around δ 25-30 ppm. oregonstate.eduresearchgate.netlibretexts.org

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~191 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-Br | ~121 |

| Aromatic C-H | ~124-135 |

| -COCH₃ | ~30 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₆BrNO₃, with a molecular weight of approximately 244.04 g/mol . nih.gov

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity. docbrown.info

Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the nitro group, or the acetyl group. The base peak in the mass spectrum is often the most stable fragment. For instance, a prominent fragment ion is frequently observed at m/z 150, which corresponds to the loss of both the bromo and nitro groups, leaving the benzoyl cation. nih.gov Another significant fragment at m/z 104 can be attributed to the subsequent loss of the carbonyl group. nih.gov

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 243/245 | [M]⁺ |

| 197/199 | [M-NO₂]⁺ |

| 164 | [M-Br]⁺ |

| 150 | [M-Br-NO]⁺ or [C₇H₅O]⁺ |

| 104 | [C₇H₄]⁺ |

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data was found for the compound This compound .

Therefore, the subsequent sections detailing crystal packing, intermolecular interactions, and molecular conformational analysis for this specific molecule cannot be provided at this time.

It is important to note that extensive crystallographic information is available for the constitutional isomer, 2-Bromo-1-(3-nitrophenyl)ethanone . This compound, while structurally related, differs in the placement of the bromo and nitro functional groups. In the requested compound, the bromo and nitro groups are located at the 3- and 2-positions of the phenyl ring, respectively. In the isomer for which data is available, the nitro group is at the 3-position of the phenyl ring, while the bromo substituent is on the ethanone (B97240) moiety. Due to these structural differences, the crystal packing and intermolecular interactions would be distinct and not applicable to this compound.

Further research or synthesis and crystallographic analysis of this compound would be required to generate the data requested in the outline.

Computational and Theoretical Investigations of 1 3 Bromo 2 Nitrophenyl Ethanone

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis:This would have provided insights into intramolecular interactions, charge transfer, and the nature of the chemical bonds within the molecule.

Unfortunately, without access to published research that has performed these specific computational analyses on 1-(3-Bromo-2-nitrophenyl)ethanone, it is not possible to provide the detailed research findings and data tables as requested.

Further experimental and computational research is required to elucidate the specific electronic and structural properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. mdpi.com It is an extension of Density Functional Theory (DFT), which focuses on the electronic ground state. TD-DFT is particularly valuable for predicting and understanding the optical properties of molecules, such as their interaction with light. mdpi.comresearchgate.net For a molecule like this compound, TD-DFT calculations would provide significant insights into its electronic structure and potential applications in optical materials.

The prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum is a primary application of TD-DFT. mdpi.com This computational technique calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net The intensity of these absorptions is determined by the oscillator strength, which is also a calculated parameter.

For this compound, a TD-DFT calculation would typically be performed after an initial geometry optimization of the molecule's ground state using DFT. researchgate.net The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results that can be compared with experimental data. mdpi.comchemrxiv.org The calculations are often performed considering a solvent environment, using models like the Polarizable Continuum Model (PCM), to simulate real-world conditions more accurately. nih.gov

The resulting theoretical spectrum would reveal the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The presence of the nitro (-NO2) and bromo (-Br) groups, along with the acetyl group, would be expected to significantly influence the electronic transitions and the resulting absorption spectrum.

Illustrative Data: Predicted UV-Visible Absorption Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| Data not available | Data not available | Data not available | e.g., HOMO -> LUMO (95%) | e.g., π -> π |

| Data not available | Data not available | Data not available | e.g., HOMO-1 -> LUMO (80%) | e.g., n -> π |

| Data not available | Data not available | Data not available | e.g., HOMO -> LUMO+1 (90%) | e.g., π -> π* |

This table is a template demonstrating how predicted UV-Visible spectral data would be presented. No experimental or theoretical data is currently available for this specific compound in the searched literature.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT and TD-DFT, are instrumental in the prediction and understanding of the NLO properties of organic molecules. nih.gov The NLO response of a molecule is determined by its hyperpolarizability.

The key NLO parameters that would be calculated for this compound include the static first hyperpolarizability (β₀). The presence of electron-donating and electron-accepting groups within a π-conjugated system can lead to significant NLO activity. In this compound, the nitro group acts as a strong electron-withdrawing group, which can induce intramolecular charge transfer, a key factor for a high NLO response. DFT calculations could quantify the molecular polarity and hyperpolarizability to assess its potential as an NLO material.

Illustrative Data: Calculated NLO Properties for this compound

| Property | Symbol | Calculated Value (a.u.) |

| First Hyperpolarizability | β₀ | Data not available |

This table illustrates how calculated NLO properties would be reported. No computational data for the NLO properties of this specific compound were found in the reviewed literature.

Additional Quantum Chemical Descriptors

Beyond optical properties, DFT calculations provide a wealth of information about the electronic structure and reactivity of a molecule through various quantum chemical descriptors.

For this compound, these descriptors would be calculated from the energies obtained through a DFT optimization. The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). researchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons. Calculated as μ = (E(HOMO) + E(LUMO)) / 2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. Calculated as η = (E(LUMO) - E(HOMO)) / 2. researchgate.net

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as ω = μ² / (2η). researchgate.net

These parameters would provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile in chemical reactions.

Illustrative Data: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | - | Data not available |

| LUMO Energy | E(LUMO) | - | Data not available |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Data not available |

| Ionization Potential | I | -E(HOMO) | Data not available |

| Electron Affinity | A | -E(LUMO) | Data not available |

| Chemical Potential | μ | (E(HOMO)+E(LUMO))/2 | Data not available |

| Chemical Hardness | η | (E(LUMO)-E(HOMO))/2 | Data not available |

| Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ²/2η | Data not available |

This table is a template showing the typical global reactivity descriptors that would be calculated. Specific values for this compound are not available in the searched literature.

Synthetic Utility and Applications of 1 3 Bromo 2 Nitrophenyl Ethanone

A Versatile Precursor in Complex Organic Synthesis

The reactivity of 1-(3-bromo-2-nitrophenyl)ethanone is defined by its distinct functional groups: the acetyl group (a ketone), the nitro group, and the bromo substituent. This trifecta of reactivity allows for a wide range of chemical transformations, making it a powerful intermediate in the synthesis of elaborate organic molecules.

The presence of the α-haloketone moiety, specifically a bromoacetophenone structure, makes this compound a valuable synthon for the creation of functionalized carbocyclic systems. nih.gov α-Haloketones are known for their high reactivity and are employed as key building blocks in the preparation of various carbo- and heterocyclic compounds. nih.gov

One potential application involves intramolecular cyclization reactions. For instance, after suitable modification of the molecule, the reactive sites can be induced to form new carbon-carbon bonds, leading to the construction of bicyclic or other complex carbocyclic frameworks. The formation of bicyclo[3.3.1]nonane cores, for example, can be achieved through Michael addition reactions involving dicarbonyl compounds and activated acceptors, a strategy that could be adapted for derivatives of this compound. rsc.org

The ortho-nitro and bromo functionalities of this compound make it an excellent starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

A primary pathway involves the reduction of the nitro group to an aniline (B41778) derivative. This resulting 2-amino-3-bromophenyl ethanone (B97240) is a key intermediate for various cyclization strategies. For example, it can undergo intramolecular condensation or be subjected to established synthetic protocols to form quinoline (B57606) and indole (B1671886) ring systems. The synthesis of quinolines can be achieved through various methods, including the annulation of 2-aminobenzyl derivatives. organic-chemistry.org

Furthermore, this compound serves as a precursor for carbazoles. The synthesis of carbazoles can be accomplished from nitroarenes or through the cyclization of 2-aminobiphenyls, which can be formed via cross-coupling reactions. organic-chemistry.orgrsc.org For instance, a Suzuki coupling at the bromo position followed by an intramolecular C-H amination or a reductive cyclization of the nitro group could yield a carbazole (B46965) scaffold. nih.gov

| Heterocycle | Synthetic Strategy from this compound |

| Quinolines | 1. Reduction of the nitro group to an amine. 2. Intramolecular cyclization or reaction with a suitable partner (e.g., via Friedländer synthesis). |

| Indoles | 1. Reduction of the nitro group. 2. Subsequent cyclization, potentially involving the acetyl group (e.g., Fischer indole synthesis precursor). |

| Carbazoles | 1. Suzuki coupling at the bromo position to form a 2-nitro-biphenyl derivative. 2. Reductive cyclization (e.g., Cadogan-Sundberg reaction). |

Utility in Medicinal Chemistry and Agrochemical Research (as a synthetic intermediate)

The structural motifs accessible from this compound, particularly quinolines and carbazoles, are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities. nih.govgoogle.com

Quinolines: This class of heterocycles is known for a broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anticancer properties. google.com

Carbazoles: These compounds are found in numerous bioactive natural products and pharmaceuticals and are also used as functional materials. nih.gov

The utility of this compound lies in its role as a key intermediate that can be elaborated into these complex, biologically active scaffolds. Its functional handles allow for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery and agrochemical development programs.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org this compound can readily participate in this reaction, coupling with various aryl or vinyl boronic acids or their esters at the bromo-substituted position.

This reaction is highly versatile and tolerates a wide range of functional groups, including the nitro group present in the substrate. nih.gov The successful coupling of nitrated substrates has been demonstrated, allowing for the synthesis of complex biaryl structures. nih.gov This transformation is crucial for building the precursors to polycyclic systems like carbazoles or for modifying the phenyl ring with other aromatic groups to modulate biological activity.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a direct route to introduce a wide variety of nitrogen-based functional groups onto the aromatic ring of this compound.

The reaction is known for its broad substrate scope and functional group tolerance, including nitro groups. numberanalytics.com This allows for the coupling of this compound with primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting N-aryl products are valuable intermediates in medicinal chemistry and materials science. For instance, the aminated products can serve as precursors for more complex heterocyclic systems or as final target molecules in drug discovery programs. wikipedia.orgnumberanalytics.com

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Derivatization Strategies and Targeted Functional Group Transformations of this compound

The trifunctional nature of this compound, featuring an aryl bromide, a nitro group, and a ketone, makes it a highly versatile intermediate in organic synthesis. Each functional group can be selectively targeted to build molecular complexity, allowing for diverse derivatization pathways.

Transformations Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex biaryl systems and introducing varied functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron reagent. organic-chemistry.org This strategy allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3-position of the scaffold. The versatility and mild conditions of the Suzuki reaction make it highly applicable for creating libraries of substituted biphenyl (B1667301) derivatives from this compound. wikipedia.orgharvard.edu

Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, the Buchwald-Hartwig amination offers a reliable route. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of a diverse range of N-aryl compounds. organic-chemistry.org The development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amines under relatively mild conditions. libretexts.org This transformation is particularly useful for synthesizing precursors to nitrogen-containing heterocyclic compounds.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the premier method. wikipedia.org It involves the palladium- and copper-cocatalyzed reaction of the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable precursors for creating more complex structures, including conjugated polymers and heterocyclic systems through subsequent cyclization reactions. wikipedia.orgnih.gov

Table 1: Potential Cross-Coupling Reactions at the Bromine Atom

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene (B28343), DME/H₂O | 1-(3-Aryl-2-nitrophenyl)ethanone |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 1-(3-Amino-2-nitrophenyl)ethanone Derivatives |

Reactions at the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group, which can then be used in a variety of subsequent transformations, most notably in the construction of heterocyclic rings.

Reduction to an Amine

The most common and synthetically valuable transformation of the aromatic nitro group is its reduction to a primary amine (aniline). A variety of reagents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity. wikipedia.org The resulting product, 1-(3-bromo-2-aminophenyl)ethanone, is a key intermediate for building fused heterocyclic systems.

Common reduction methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.comyoutube.com Raney nickel is often preferred when the substrate contains aryl halides, as it is less likely to cause hydrodebromination. commonorganicchemistry.com

Metals in Acidic Media: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) are classic and reliable methods for nitro group reduction. commonorganicchemistry.comscispace.com These conditions are generally tolerant of the ketone functionality. scispace.com

Transfer Hydrogenation: Using a hydrogen source like ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C can also effectively reduce the nitro group under milder conditions.

Table 2: Selected Methods for Nitro Group Reduction

| Reagent System | Conditions | Key Features |

|---|---|---|

| H₂ / Raney Ni | H₂ atmosphere, solvent (e.g., Ethanol, Methanol) | Reduces nitro group; less prone to dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvent, heat | Cost-effective and tolerant of many functional groups. wikipedia.org |

| SnCl₂ / HCl | Alcoholic solvent (e.g., Ethanol), room temp or heat | Mild conditions, high chemoselectivity for the nitro group. commonorganicchemistry.com |

Consecutive Cyclization Reactions

The generation of the ortho-aminoacetophenone moiety opens up a powerful pathway for intramolecular cyclization to synthesize fused heterocycles, particularly quinolines and their derivatives. researchgate.net The amine can react with the adjacent acetyl group under various conditions (e.g., Friedländer annulation) to form the heterocyclic ring system, a core structure in many pharmaceuticals. nih.govorganic-chemistry.org

Modifications of the Ethanone Moiety

The ethanone side chain provides another site for functionalization, allowing for the extension of the carbon skeleton and the introduction of new reactive handles.

Alpha-Halogenation

The α-carbon of the ketone is susceptible to halogenation under various conditions. For instance, bromination can be achieved using bromine (Br₂) in a suitable solvent, often with acid catalysis, to yield an α-bromoketone. masterorganicchemistry.com A specific example is the bromination of 1-(3-nitrophenyl)ethanone with bromine in chloroform (B151607) to yield 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov This α-bromoketone is a valuable building block itself, as the bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to build more complex structures. nih.govorganic-chemistry.org

Condensation Reactions

The ketone's α-protons are acidic enough to participate in base-catalyzed condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde, is a classic and efficient method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). eijppr.comwikipedia.org These compounds are of significant interest due to their wide range of biological activities. nih.gov this compound can react with various benzaldehyde (B42025) derivatives in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcone (B49325) derivatives. jetir.org

Table 3: Representative Transformations of the Ethanone Moiety

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| α-Bromination | Br₂, NBS | Chloroform or Acetic Acid | 2-Bromo-1-(3-bromo-2-nitrophenyl)ethanone |

Conclusion and Future Research Directions

Synthesis of Current Research Findings and Remaining Challenges

A comprehensive synthesis of current research findings on 1-(3-Bromo-2-nitrophenyl)ethanone is not possible due to the absence of published studies. The primary and most significant challenge is the lack of any established and verified synthesis protocol for this specific isomer. While theoretical pathways, such as the nitration of 3-bromoacetophenone, can be postulated, their viability, regioselectivity, and efficiency remain unconfirmed. Without a reliable method of production, further investigation into its properties and potential applications is fundamentally hindered.

Emerging Methodologies for Synthesis and Advanced Characterization

Future efforts to synthesize this compound could benefit from emerging methodologies in organic chemistry. The use of highly selective nitrating agents and catalyst systems could be explored to control the regiochemical outcome of the nitration of 3-bromoacetophenone. Advanced computational modeling could also predict the most favorable reaction conditions and potential side products.

Should the compound be successfully synthesized, a full suite of advanced characterization techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to definitively elucidate the substitution pattern on the phenyl ring.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl, nitro, and C-Br functional groups.

X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Prospective Research Avenues and Potential Applications of Derivatives

Given that many substituted acetophenones serve as crucial intermediates in medicinal chemistry and materials science, the successful synthesis of this compound would open several prospective research avenues. The unique arrangement of the bromo, nitro, and acetyl groups could impart interesting reactivity, making it a valuable building block.

Potential research could focus on:

Synthesis of Heterocyclic Compounds: The compound could be a precursor for the synthesis of novel quinazolines, benzodiazepines, or other nitrogen-containing heterocycles, which are scaffolds for many biologically active molecules.

Cross-Coupling Reactions: The bromo substituent could be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and generate a library of derivatives.

Reduction of the Nitro Group: Reduction of the nitro group to an amine would yield 1-(3-Bromo-2-aminophenyl)ethanone, a versatile intermediate for further functionalization and cyclization reactions.

The potential applications of these derivatives would be a significant area of investigation, with possibilities in the development of new pharmaceuticals, agrochemicals, or functional materials. However, all such future work is contingent on overcoming the initial and fundamental challenge of devising a successful and verifiable synthesis of the parent compound, this compound.

Q & A

Q. What are the optimized synthetic routes for preparing 1-(3-Bromo-2-nitrophenyl)ethanone?

Methodological Answer: The synthesis typically involves bromination of the parent compound, 1-(2-nitrophenyl)ethanone, under controlled conditions. Key steps include:

- Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) to ensure regioselectivity at the 3-position of the phenyl ring .

- Reaction Monitoring: Track progress via TLC or HPLC to confirm intermediate formation.

- Purification: Recrystallization from ethanol or column chromatography to isolate the pure product.

Note: The nitro group at the 2-position directs bromination to the 3-position due to its electron-withdrawing meta-directing effect.

Q. How can this compound be characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and the acetyl methyl group (δ 2.6–2.8 ppm). Splitting patterns reveal substitution on the phenyl ring.

- ¹³C NMR: Confirm the carbonyl carbon (δ ~200 ppm) and bromine/nitro-substituted carbons (δ 120–140 ppm).

- IR Spectroscopy: Detect C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).

- Mass Spectrometry: Molecular ion peak ([M]⁺) at m/z 258 (C₈H₆BrNO₃) with fragmentation patterns confirming Br and NO₂ groups .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors/dust.

- Storage: Keep in amber glass bottles at 2–8°C, away from reducing agents due to the nitro group’s potential explosivity .

Advanced Research Questions

Q. How does the ortho-nitro group influence the reactivity of the bromine atom in substitution reactions?

Methodological Answer: The nitro group at the 2-position is strongly electron-withdrawing, activating the bromine at the 3-position for nucleophilic substitution (e.g., SNAr). Key considerations:

- Electronic Effects: The nitro group stabilizes the transition state via resonance, directing nucleophiles (e.g., amines, thiols) to the bromine site.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.